1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a cyclobutyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimized reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural features.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzimidazole core is known to interact with biological macromolecules, influencing pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-5-carboxylic acid: Similar in structure but lacks the cyclobutyl group, which may influence its biological activity and chemical reactivity.
2-Phenyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a phenyl group instead of a cyclobutyl group, leading to different physical and chemical properties.
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: The presence of a methyl group instead of a cyclobutyl group affects its solubility and reactivity.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-cyclobutylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16) |
InChI Key |
GPVXHUVJULQHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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